Methyl 2-[(3-nitrobenzoyl)amino]benzoate
Description
Methyl 2-[(3-nitrobenzoyl)amino]benzoate is a nitro-substituted aromatic ester with a benzamide linkage. Its structure comprises a methyl benzoate core modified by a 3-nitrobenzoyl group at the 2-amino position.
Properties
IUPAC Name |
methyl 2-[(3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-22-15(19)12-7-2-3-8-13(12)16-14(18)10-5-4-6-11(9-10)17(20)21/h2-9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYDUJAXDVHQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-nitrobenzoyl)amino]benzoate typically involves the reaction of methyl 3-aminobenzoate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or alcohols, base (e.g., sodium hydroxide).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Methyl 2-[(3-aminobenzoyl)amino]benzoate.
Substitution: Corresponding substituted products depending on the nucleophile used.
Hydrolysis: 2-[(3-nitrobenzoyl)amino]benzoic acid.
Scientific Research Applications
Methyl 2-[(3-nitrobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activities and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Methyl 2-[(3-nitrobenzoyl)amino]benzoate
Key Observations:
Functional Group Influence: The nitro group in this compound likely enhances electrophilicity, similar to derivatives in and , where nitro groups facilitate coupling reactions (e.g., thiol- or amine-mediated substitutions) . Amide vs. Ester Linkages: Methyl N-acetylanthranilate () shares the amino benzoate backbone but replaces the nitrobenzoyl group with an acetylated amine. This difference reduces electrophilicity but retains hydrogen-bonding capacity, critical for biological interactions .
Synthetic Yields and Efficiency :
- Compounds with electron-withdrawing groups (e.g., nitro) often exhibit lower yields due to steric hindrance or side reactions. For example, Methyl 2-(4-((2,4-dichlorophenyl)thio)-3-nitrobenzoyl)benzoate (65% yield, ) shows moderate efficiency compared to derivatives with less bulky substituents (e.g., Methyl 2-(4-((2,4-dimethylphenyl)thio)-3-nitrobenzoyl)benzoate, 80% yield) .
- The target compound’s synthesis may parallel methods in , where nitro-containing precursors are reacted under mild acidic conditions with column chromatography purification .
Applications and Stability: Agrochemical Derivatives: Pesticide analogues like metsulfuron-methyl () highlight the role of methyl benzoate scaffolds in herbicidal activity. However, the nitro group in the target compound may reduce hydrolytic stability compared to sulfonylurea derivatives . Coordination Chemistry Potential: The 3-nitrobenzoyl-amino group could act as a bidentate ligand, akin to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which possesses an N,O-directing group for metal-catalyzed C–H functionalization .
Research Findings and Implications
- Spectroscopic Characterization : Analogues in and show distinct ¹H NMR shifts for aromatic protons (δ 7.2–8.5 ppm) and nitro/amide NH signals (δ 8.5–10.5 ppm), providing a template for verifying the target compound’s structure .
- Thermodynamic Stability: Nitro groups may lower thermal stability compared to methoxy or methyl substituents, as seen in pesticide derivatives ().
- Synthetic Challenges : The target compound’s nitro and amide groups may require protection/deprotection strategies to avoid side reactions, similar to methods in for nitration of methoxybenzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
